Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-5-(piperidino)thiophene
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-5-(piperidino)thiophene
Executive Summary
In the landscape of advanced heterocyclic chemistry, 2-Bromo-5-(piperidino)thiophene serves as a highly versatile building block. Characterized by a unique "push-pull" electronic system—where the electron-donating piperidine ring opposes the electron-withdrawing bromine atom—this compound is a critical intermediate in the development of bioactive pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced organic materials. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, structural reactivity, and self-validating synthetic protocols.
Molecular Architecture and Identification
Accurate chemical identification is the bedrock of reproducible research. The compound is officially registered under CAS Number 840464-73-5 [1],[2]. The integration of a saturated nitrogen heterocycle (piperidine) directly onto the aromatic thiophene core significantly alters its physicochemical baseline compared to unsubstituted thiophenes.
Quantitative Data Profile
| Property | Value |
| Chemical Name | 2-Bromo-5-(piperidino)thiophene[1] |
| Synonyms | 1-(5-bromothiophen-2-yl)piperidine; 2-bromo-5-(piperidin-1-yl)thiophene |
| CAS Registry Number | 840464-73-5[1],[2] |
| Molecular Formula | C9H12BrNS[1] |
| Molecular Weight | 246.17 g/mol [1] |
| MDL Number | MFCD28054805[1] |
| SMILES (Canonical) | Brc1ccc(N2CCCCC2)s1 |
| InChI | InChI=1S/C9H12BrNS/c10-8-5-6-9(12-8)11-3-1-2-4-7-11/h5-6H,1-4,7H2 |
Electronic Topography and Reactivity Principles
The reactivity of 2-Bromo-5-(piperidino)thiophene is dictated by its pronounced dipole moment and disrupted aromaticity. The nitrogen atom of the piperidine ring possesses a lone pair that strongly delocalizes into the thiophene
Structural Causality: This electron donation heavily shields the C4 position (ortho to the amine) and activates the ring toward electrophilic attack. Conversely, the bromine atom at the C2 position exerts an inductive electron-withdrawing effect (-I effect), which stabilizes the ring against oxidative degradation while providing a highly specific thermodynamic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).
Divergent Synthetic Workflows and Mechanistic Rationale
Synthesizing this specific functionalized thiophene requires strict regiocontrol. Below are two field-proven, self-validating methodologies, each leveraging different mechanistic pathways to arrive at the target molecule.
Fig 1. Divergent synthetic routes to 2-Bromo-5-(piperidino)thiophene.
Route A: Regioselective Electrophilic Bromination
This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate 2-(piperidin-1-yl)thiophene at the C5 position. This method is supported by established literature on the mild nuclear monobromination of reactive aromatic compounds .
Step-by-Step Protocol:
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Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-(piperidin-1-yl)thiophene (1.0 equiv) and anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: The piperidino group makes the thiophene ring hyper-nucleophilic. Lowering the temperature suppresses the kinetic formation of polybrominated byproducts and prevents oxidative degradation of the amine.
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Reagent Addition: Dissolve NBS (1.05 equiv) in anhydrous DMF. Add this solution dropwise over 30 minutes via an addition funnel. Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state (Wheland intermediate) during the electrophilic aromatic substitution, accelerating the reaction while maintaining regioselectivity.
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Maturation: Stir at 0 °C for 1 hour, then allow the system to naturally warm to room temperature for 2 hours.
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Quench & Isolate: Quench with saturated aqueous
to neutralize residual electrophilic bromine. Extract with ethyl acetate (3x), wash the organic layer with brine (5x) to strip the DMF, dry over anhydrous , and concentrate in vacuo. Purify via silica gel chromatography.
Fig 2. Mechanistic pathway of electrophilic aromatic bromination at C5.
Route B: Mono-Selective Buchwald-Hartwig Amination
For laboratories starting with symmetrical 2,5-dibromothiophene, a palladium-catalyzed cross-coupling approach is utilized, relying on bulky biaryl phosphine ligands .
Step-by-Step Protocol:
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Catalyst Assembly: In a nitrogen-filled glovebox, combine 2,5-dibromothiophene (1.0 equiv),
(2.5 mol%), XPhos (5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv) in an oven-dried Schlenk tube. Causality: XPhos is a highly active, sterically demanding biaryl phosphine ligand. It promotes the initial oxidative addition into the deactivated C-Br bond but sterically and electronically hinders a second oxidative addition once the electron-rich piperidine is attached, enforcing strict mono-selectivity. -
Solvent & Substrate: Seal the tube, remove from the glovebox, and inject anhydrous toluene (0.2 M) followed by exactly 1.0 equiv of piperidine. Causality: NaOtBu acts as a strong base to deprotonate the coordinated piperidine, forming the critical palladium-amido complex required for reductive elimination.
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Execution: Heat the sealed system at 90 °C for 12 hours. Cool, dilute with dichloromethane, filter through Celite to remove palladium black, and purify via chromatography.
Analytical Characterization Standards
To validate the successful synthesis of 2-Bromo-5-(piperidino)thiophene, researchers should cross-reference their analytical data against the following expected spectroscopic signatures:
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H NMR (400 MHz, CDCl
): The thiophene protons will appear as two distinct doublets. The proton at C4 (adjacent to the piperidine) is highly shielded by the nitrogen's electron density, resonating upfield at approximately 5.8 - 6.0 ppm. The proton at C3 (adjacent to the bromine) will resonate further downfield at 6.7 - 6.9 ppm. The coupling constant will be characteristic of a 2,5-disubstituted thiophene ( Hz). -
C NMR (100 MHz, CDCl
): The C5 carbon directly attached to the nitrogen will be highly deshielded ( 160 ppm), while the C2 carbon attached to the bromine will experience a heavy-atom shielding effect ( 90-100 ppm). -
Mass Spectrometry (ESI-MS): The calculated exact mass for
is 246.0. Crucially, the mass spectrum will display a classic 1:1 isotopic doublet at 246.0 and 248.0, confirming the presence of a single bromine atom ( Br and Br).
References
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Title: N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds Source: The Journal of Organic Chemistry URL: [Link]
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Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science URL: [Link]
